Geranylgeranyl Thiolacetate
Description
Geranylgeranyl thiolacetate (C₂₂H₃₆O₂S) is a sulfur-containing isoprenoid derivative characterized by a 20-carbon geranylgeranyl chain linked to a thiolacetate group (-S-CO-CH₃). This compound is structurally related to geranylgeranyl pyrophosphate (GGPP), a key intermediate in terpenoid biosynthesis, which serves as a substrate for enzymes like GGPS (geranylgeranyl diphosphate synthase) to generate carotenoids and prenylated proteins . The thiolacetate moiety acts as a protected thiol group, enabling controlled release of the reactive thiol (-SH) upon deacetylation. This property is critical in biochemical applications, such as protein prenylation—a post-translational modification where geranylgeranyl groups anchor proteins to membranes, facilitating signal transduction and cellular localization .
Properties
Molecular Formula |
C₂₂H₃₆OS |
|---|---|
Molecular Weight |
348.59 |
Synonyms |
(all-E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraene-1-thiolacetate; (2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraene-1-thiolacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Alkyl Thiolacetates
Alkyl thiolacetates share the thiolacetate functional group but differ in their hydrocarbon chains. Key examples include:
Key Differences :
- Reactivity : Smaller thiolacetates (e.g., ethyl, isopropyl) exhibit faster hydrolysis rates due to reduced steric hindrance . This compound’s bulky chain likely slows hydrolysis, favoring stability in biological systems.
- Biological Role : this compound is specialized for protein prenylation, whereas methyl thiolacetate serves as a volatile semiochemical in ecology .
Functional Analogues: Prenyl Thiol Compounds
Prenylated thiols like farnesyl thiolacetate (C₁₈H₃₀O₂S) and geranyl thiolacetate (C₁₅H₂₄O₂S) share similar roles in lipid modification but differ in chain length (15-carbon farnesyl vs. 20-carbon geranylgeranyl). The longer geranylgeranyl chain enhances hydrophobicity, optimizing interactions with lipid bilayers .
Q & A
What are the established synthetic routes for Geranylgeranyl Thiolacetate, and how do reaction conditions influence yield and stereochemical outcomes?
Basic Research Question
GGTA synthesis typically involves thiol-acetylation of geranylgeraniol derivatives. A common method parallels the synthesis of Cyanomethyl Thiolacetate ( ), where potassium thiolacetate reacts with a halogenated precursor (e.g., geranylgeranyl bromide). However, GGTA’s longer isoprenoid chain introduces steric hindrance, necessitating optimized solvent polarity (e.g., THF or DMF) and controlled temperatures (0–25°C) to prevent β-elimination. Yield improvements (64% in analogous syntheses) rely on stoichiometric excess of thiolacetate and inert atmospheres to avoid oxidation . Advanced characterization via NMR (δ 2.45 ppm for CH3, δ 3.67 ppm for CH2) and IR (5.90 µm for C=O) is critical for verifying regioselectivity .
What analytical techniques are most reliable for characterizing GGTA’s purity and structural integrity in complex biological matrices?
Basic Research Question
Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns (C18) effectively separates GGTA from co-eluting lipids. High-resolution MS (HRMS) confirms molecular ion [M+H]+ at m/z 383.3 (calculated for C22H38O2S). For structural validation, tandem MS (MS/MS) identifies fragmentation patterns (e.g., loss of thiolacetate group at m/z 73). Nuclear Overhauser Effect (NOE) NMR experiments resolve stereochemical ambiguities in the geranylgeranyl chain .
How does GGTA interact with prenyltransferases, and what experimental designs can elucidate its role in protein prenylation pathways?
Advanced Research Question
GGTA is a substrate analog of geranylgeranyl pyrophosphate (GGPP), competing for binding to prenyltransferases like Rab geranylgeranyltransferase (RabGGTase). Competitive inhibition assays using radiolabeled GGPP ([³H]-GGPP) quantify GGTA’s IC50. X-ray crystallography of RabGGTase-GGTA complexes (e.g., PDB ID 3TAD) reveals steric clashes in the diphosphate-binding pocket, explaining reduced catalytic efficiency. Mutagenesis studies (e.g., D243A mutants) further map active-site interactions .
What experimental strategies resolve contradictions in GGTA’s metabolic flux between chlorophyll and carotenoid biosynthesis pathways?
Advanced Research Question
Isotopic labeling (¹³C-MVA or ¹³C-MEP pathway tracers) tracks GGTA-derived carbon allocation. In Arabidopsis mutants lacking GGPP synthase (GGPPS), complementation assays with exogenous GGTA quantify its contribution to phytoene (carotenoid precursor) versus phytol (chlorophyll side chain). Discrepancies arise from compartmentalization: plastidial GGPPS prioritizes chlorophyll synthesis, while cytosolic isoforms favor carotenoids. Dual-labeling experiments (²H in GGTA + ¹⁴C in MEP intermediates) clarify cross-talk .
How can computational modeling predict GGTA’s membrane permeability and its implications for intracellular delivery?
Advanced Research Question
Molecular dynamics (MD) simulations with lipid bilayers (e.g., POPC membranes) calculate GGTA’s logP (octanol-water coefficient) and diffusion rates. Comparative studies with GGPP show GGTA’s thiolacetate group reduces polarity, enhancing membrane penetration. Experimental validation via fluorescent analogs (e.g., BODIPY-labeled GGTA) in live-cell imaging confirms perinuclear accumulation, aligning with MD predictions .
What statistical approaches are recommended for reconciling contradictory data in GGTA’s cytotoxicity profiles across cell lines?
Advanced Research Question
Meta-analysis frameworks (e.g., random-effects models) aggregate dose-response data (IC50 values) from heterogeneous studies. Stratification by cell type (e.g., cancer vs. primary) identifies lineage-specific sensitivities. Principal component analysis (PCA) of omics datasets (transcriptomics/proteomics) links cytotoxicity to pathways like oxidative stress (Nrf2 activation) or apoptosis (caspase-3 cleavage). Confounding variables (e.g., serum lipid content) are controlled via multivariate regression .
What in vitro assays best differentiate GGTA’s direct enzyme inhibition from off-target effects in lipid modification studies?
Advanced Research Question
In vitro reconstitution assays using purified enzymes (e.g., protein farnesyltransferase) and synthetic substrates (e.g., Ras-CVLS peptide) isolate GGTA’s direct effects. Off-target activity is assessed via thermal shift assays (TSA): GGTA-induced protein destabilization (ΔTm > 2°C) suggests non-specific binding. Counter-screens with thiol-blocking agents (e.g., N-ethylmaleimide) confirm thiol-dependent mechanisms .
How do structural modifications to GGTA’s thiolacetate moiety influence its stability and bioactivity?
Advanced Research Question
Thiolacetate-to-thioester substitutions (e.g., thiopropionate) are synthesized via Steglich esterification. Stability assays (pH 7.4 buffer, 37°C) measure hydrolysis half-lives (t1/2) via HPLC. Bioactivity is tested in prenylation-deficient yeast strains; rescue of growth defects indicates functional uptake and hydrolysis to free thiols. QSAR models correlate electronic parameters (Hammett σ) with activity .
What interdisciplinary methods integrate GGTA’s chemical biology applications with plant defense mechanism studies?
Advanced Research Question
In plant-pathogen models (e.g., Pseudomonas syringae-Arabidopsis), GGTA pretreatment primes jasmonate signaling, measured via qRT-PCR of LOX2 and PDF1.2. Metabolomic profiling (LC-MS/MS) quantifies GGTA-induced phytoalexins (e.g., camalexin). Genetic approaches (CRISPR-Cas9 knockouts of GGPPS2) dissect GGTA’s role in systemic acquired resistance (SAR) .
How should researchers address variability in GGTA’s solubility across experimental buffers, and what formulation strategies enhance reproducibility?
Basic Research Question
Solubility is optimized using cyclodextrin-based delivery systems (e.g., hydroxypropyl-β-cyclodextrin) or lipid emulsions (soybean lecithin). Dynamic light scattering (DLS) monitors aggregate formation. For in vivo studies, pharmacokinetic parameters (Cmax, AUC) are standardized via lipid nanoparticle encapsulation. Buffer compatibility matrices (PBS vs. HEPES) pre-screen for precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
